molecular formula C19H23BrO3 B5050494 2-bromo-1-[4-(4-ethoxyphenoxy)butoxy]-4-methylbenzene CAS No. 6479-57-8

2-bromo-1-[4-(4-ethoxyphenoxy)butoxy]-4-methylbenzene

Cat. No.: B5050494
CAS No.: 6479-57-8
M. Wt: 379.3 g/mol
InChI Key: VAUMVWABGLVOJD-UHFFFAOYSA-N
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Description

2-bromo-1-[4-(4-ethoxyphenoxy)butoxy]-4-methylbenzene is an organic compound characterized by its complex structure, which includes a bromine atom, an ethoxyphenoxy group, and a butoxy chain attached to a methylbenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-[4-(4-ethoxyphenoxy)butoxy]-4-methylbenzene typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenol, 1-bromobutane, and 4-ethoxyphenol.

    Etherification: The first step involves the etherification of 4-methylphenol with 1-bromobutane under basic conditions (e.g., using sodium hydroxide) to form 4-butoxy-4-methylphenol.

    Bromination: The next step is the bromination of the resulting compound using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Phenoxy Group Introduction: Finally, the ethoxyphenoxy group is introduced through a nucleophilic substitution reaction between the brominated intermediate and 4-ethoxyphenol, typically in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 2-bromo-1-[4-(4-ethoxyphenoxy)butoxy]-4-methylbenzene can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized under specific conditions to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction reactions can be employed to modify the ethoxyphenoxy or butoxy groups, potentially converting them into simpler alkyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, or primary amines, typically in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Major Products

    Substitution: Products vary depending on the nucleophile used, resulting in compounds like 2-azido-1-[4-(4-ethoxyphenoxy)butoxy]-4-methylbenzene.

    Oxidation: Products include 2-bromo-1-[4-(4-ethoxyphenoxy)butoxy]-4-methylbenzaldehyde.

    Reduction: Products may include 2-bromo-1-[4-(4-ethoxyphenoxy)butoxy]-4-methylcyclohexane.

Scientific Research Applications

Chemistry

In chemistry, 2-bromo-1-[4-(4-ethoxyphenoxy)butoxy]-4-methylbenzene is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure can be modified to create derivatives with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In industry, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity makes it a valuable building block for various industrial processes.

Mechanism of Action

The mechanism by which 2-bromo-1-[4-(4-ethoxyphenoxy)butoxy]-4-methylbenzene exerts its effects depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through nucleophilic substitution, oxidation, or reduction.

Molecular Targets and Pathways

In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways would depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-1-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene: Similar structure but with a different position of the ethoxy group.

    2-bromo-1-[4-(4-methoxyphenoxy)butoxy]-4-methylbenzene: Similar structure with a methoxy group instead of an ethoxy group.

    2-bromo-1-[4-(4-ethoxyphenoxy)butoxy]-4-ethylbenzene: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

2-bromo-1-[4-(4-ethoxyphenoxy)butoxy]-4-methylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both bromine and ethoxyphenoxy groups allows for diverse chemical transformations and interactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-bromo-1-[4-(4-ethoxyphenoxy)butoxy]-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrO3/c1-3-21-16-7-9-17(10-8-16)22-12-4-5-13-23-19-11-6-15(2)14-18(19)20/h6-11,14H,3-5,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUMVWABGLVOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCCOC2=C(C=C(C=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367777
Record name 2-bromo-1-[4-(4-ethoxyphenoxy)butoxy]-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6479-57-8
Record name 2-bromo-1-[4-(4-ethoxyphenoxy)butoxy]-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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